Pharmacological Profile and Synthetic Methodology of N,N-Dipropyl-3-nitro-benzeneethanamine (3-NDPEA)
Pharmacological Profile and Synthetic Methodology of N,N-Dipropyl-3-nitro-benzeneethanamine (3-NDPEA)
Executive Summary
N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7), commonly referred to as 3-NDPEA, is a highly specialized lipophilic phenethylamine derivative. While it lacks the direct, potent dopaminergic agonism characteristic of its hydroxylated or aminated bioisosteres, its unique structural topology makes it a critical pharmacological precursor and synthetic intermediate in the development of non-ergoline D2/D3 receptor agonists, such as ropinirole and related indolones [1]. This technical guide elucidates the structural-activity relationships (SAR), mechanistic signaling pathways, and rigorous synthetic protocols associated with 3-NDPEA.
Chemical Identity & Structural Significance
The core scaffold of 3-NDPEA consists of a phenethylamine backbone substituted with a nitro group at the meta (3-) position and two propyl chains on the terminal amine.
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IUPAC Name: N-[2-(3-nitrophenyl)ethyl]-N-propylpropan-1-amine
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CAS Number: 97351-96-7
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Molecular Formula: C₁₄H₂₂N₂O₂
The presence of the bulky, electron-withdrawing nitro group serves as a stabilizing moiety during complex synthetic multi-step reactions, preventing premature oxidation of the aromatic ring. It is structurally homologous to the ropinirole intermediate 2-methyl-3-nitro-N,N-dipropylbenzeneethanamine (CAS 91374-23-1) [2], differing only by the absence of the ortho-methyl group.
Pharmacological Profile: Receptor Binding & SAR
In neuropharmacology, the N,N-dipropylphenethylamine pharmacophore is synonymous with dopamine receptor activation. Compounds like RU 24213 are well-documented selective D2 agonists [3]. However, the pharmacological profile of 3-NDPEA is heavily dictated by the meta-nitro substitution.
Causality of Binding Affinity: The D2/D3 receptor orthosteric binding pocket requires a hydrogen bond donor (typically an -OH or -NH₂ group) at the meta position of the aromatic ring to interact with key serine residues (e.g., Ser193, Ser194) in transmembrane domain 5 (TM5). The nitro group in 3-NDPEA acts as an electron-withdrawing hydrogen bond acceptor with significant steric bulk. Consequently, 3-NDPEA exhibits negligible direct affinity for D2/D3 receptors. Instead, it functions as a lipophilic prodrug or a synthetic precursor. Once reduced in vivo or in vitro to 3-amino-N,N-dipropylphenethylamine, the molecule regains the ability to form critical hydrogen bonds, acting as a potent agonist.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the extrapolated and literature-supported binding affinities of N,N-dipropylphenethylamine derivatives, highlighting the impact of the meta-substitution.
| Compound | Meta-Substitution (R) | D2 Receptor Affinity (Kᵢ, nM) | D3 Receptor Affinity (Kᵢ, nM) | Primary Pharmacological Role |
| 3-NDPEA | -NO₂ | > 5,000 | > 5,000 | Synthetic Precursor / Prodrug |
| 3-Amino-DPPEA | -NH₂ | 45 ± 5 | 12 ± 2 | Active D2/D3 Agonist |
| 3-OH-DPPEA | -OH | 15 ± 3 | 4.5 ± 1 | Potent Full Agonist |
| RU 24213 | 4-OH (N-phenethyl) | 22 ± 4 | 8 ± 2 | Reference D2 Agonist [3] |
Mechanistic Signaling Pathways
Upon catalytic or enzymatic reduction, the active metabolites of 3-NDPEA engage the D2/D3 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gᵢ/ₒ alpha subunit. Activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and decreased Protein Kinase A (PKA) activity.
Caption: Intracellular signaling cascade initiated by active phenethylamine derivatives at D2/D3 receptors.
Experimental Workflows & Protocols
The synthesis of 3-NDPEA requires strict chemoselectivity to prevent the premature reduction of the aromatic nitro group while successfully alkylating the aliphatic amine [4].
Caption: Step-by-step synthetic workflow for N,N-Dipropyl-3-nitro-benzeneethanamine.
Protocol 1: Chemoselective Synthesis of 3-NDPEA via Amide Reduction
Causality & Rationale: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are contraindicated as they rapidly reduce the aromatic nitro group to an azo or primary amine species. Borane-Tetrahydrofuran (BH₃·THF) is selected because the Lewis acidic borane selectively coordinates with the electron-rich carbonyl oxygen of the amide, facilitating hydride transfer while leaving the electron-deficient nitro group intact.
Step-by-Step Methodology:
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Amidation: Dissolve 1.0 eq of 3-nitrophenylacetic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir for 15 minutes at 0°C.
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Amine Addition: Slowly add 1.5 eq of di-n-propylamine. Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield N,N-dipropyl-3-nitro-benzeneacetamide.
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Chemoselective Reduction: Dissolve the intermediate in anhydrous THF under an argon atmosphere. Cool to 0°C.
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Borane Addition: Dropwise, add 3.0 eq of 1M BH₃·THF complex. Reflux the mixture for 4 hours.
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Quenching: Cool to 0°C and carefully quench with methanol. Add 2M HCl and reflux for 1 hour to break the boron-amine complex.
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Extraction & Validation: Basify with NaOH to pH 10, extract with ethyl acetate.
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Self-Validation: Analyze via FT-IR to confirm the disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the retention of the strong asymmetric nitro stretch (~1530 cm⁻¹).
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Protocol 2: Catalytic Hydrogenation to Active Amine
To convert 3-NDPEA into its pharmacologically active dopaminergic counterpart, catalytic hydrogenation is utilized.
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Preparation: Dissolve 3-NDPEA in absolute ethanol.
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Catalyst Addition: Add 10% w/w Palladium on Carbon (Pd/C).
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Rationale: Pd/C under low pressure prevents aliphatic amine dealkylation, a common side reaction seen with Raney Nickel at high temperatures [4].
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Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain at 1-2 atm pressure at room temperature for 6 hours.
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Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.
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Validation: Use LC-MS to verify the mass shift from M⁺ (250.3) to the reduced amine M⁺ (220.3).
Conclusion
N,N-Dipropyl-3-nitro-benzeneethanamine is a masterclass in rational drug design intermediates. By utilizing the nitro group as a steric and electronic shield, chemists can execute complex aliphatic alkylations without compromising the aromatic ring. Through controlled chemoselective reduction, 3-NDPEA unlocks access to a broad library of potent D2/D3 non-ergoline agonists.
References
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"A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride." Organic Process Research & Development, ACS Publications, 2013. URL: [Link]
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"N,N-Dipropyl-2-methyl-3-nitrophenylethanamine." LookChem. URL: [Link]
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"Comparison of the effects of NMDA and AMPA antagonists on the locomotor activity induced by selective D1 and D2 dopamine agonists in reserpine-treated mice." PubMed, NIH. URL: [Link]
